9-Methyl-5-(4-methylbenzene-1-sulfonyl)-5,6-dihydroindeno[2,1-b]indole
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Overview
Description
9-Methyl-5-tosyl-5,6-dihydroindeno[2,1-b]indole is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This particular compound features a tosyl group, which is a common protecting group in organic synthesis, and a methyl group attached to the indole structure
Preparation Methods
The synthesis of 9-Methyl-5-tosyl-5,6-dihydroindeno[2,1-b]indole typically involves several steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The tosyl group is then introduced using p-toluenesulfonyl chloride in the presence of a base such as pyridine . The methyl group can be added through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride .
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield .
Chemical Reactions Analysis
9-Methyl-5-tosyl-5,6-dihydroindeno[2,1-b]indole can undergo various chemical reactions, including:
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce simpler indole derivatives .
Scientific Research Applications
Mechanism of Action
Indole derivatives often interact with enzymes and receptors in biological systems, leading to a range of effects . For example, they can inhibit the activity of certain enzymes or modulate receptor signaling pathways . Further research is needed to elucidate the specific mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
Similar compounds to 9-Methyl-5-tosyl-5,6-dihydroindeno[2,1-b]indole include other indole derivatives such as:
5-Tosylindole: Lacks the methyl group but has similar chemical properties and reactivity.
9-Methylindole: Lacks the tosyl group but retains the methyl group, making it less reactive in certain substitution reactions.
5,6-Dihydroindeno[2,1-b]indole: Lacks both the tosyl and methyl groups, representing a simpler indole structure.
The uniqueness of 9-Methyl-5-tosyl-5,6-dihydroindeno[2,1-b]indole lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity .
Properties
CAS No. |
185376-48-1 |
---|---|
Molecular Formula |
C23H19NO2S |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
9-methyl-5-(4-methylphenyl)sulfonyl-6H-indeno[2,1-b]indole |
InChI |
InChI=1S/C23H19NO2S/c1-15-8-11-18(12-9-15)27(25,26)24-21-6-4-3-5-19(21)23-20-13-16(2)7-10-17(20)14-22(23)24/h3-13H,14H2,1-2H3 |
InChI Key |
PHRXMZDQQMFXMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C4=CC=CC=C42)C5=C(C3)C=CC(=C5)C |
Origin of Product |
United States |
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